CM764

Sigma Receptor Pharmacology Receptor Binding Affinity Selectivity Profiling

Researchers studying sigma-2-mediated prosurvival metabolism face a gap: cytotoxic agonists like CM572 induce cell death, while sigma-1 antagonists lack the metabolic signature. CM764 solves this with ~25-fold sigma-2 selectivity (Ki=3.5 nM) and non-cytotoxic activation. • Increases MTT reduction, ATP & NAD+/NADH without altering proliferation • Reduces ROS by 90% at 10 µM in SK-N-SH cells • Induces ER-derived cytosolic Ca²⁺ spike for real-time engagement assays Supplied at ≥98% purity with global shipping.

Molecular Formula C23H27FN4O3
Molecular Weight 426.49
CAS No. 1350296-29-5
Cat. No. B606745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM764
CAS1350296-29-5
SynonymsCM764;  CM-764;  CM 764
Molecular FormulaC23H27FN4O3
Molecular Weight426.49
Structural Identifiers
SMILESO=C1OC2=CC(C(C)=O)=CC=C2N1CCCCN3CCN(C4=CC=C(F)C=C4N)CC3
InChIInChI=1S/C23H27FN4O3/c1-16(29)17-4-6-21-22(14-17)31-23(30)28(21)9-3-2-8-26-10-12-27(13-11-26)20-7-5-18(24)15-19(20)25/h4-7,14-15H,2-3,8-13,25H2,1H3
InChIKeyFYRMUNUDXHUNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CM764: Sigma-2 Biased Metabolic Modulator


CM764 [6-acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one] is a small-molecule sigma receptor ligand that exhibits nanomolar affinity for both sigma-1 and sigma-2 receptors. Radioligand binding assays using rat liver membranes demonstrate Ki values of 86.6 ± 2.8 nM at sigma-1 and 3.5 ± 0.9 nM at sigma-2 receptors, resulting in a ~25-fold binding selectivity for the sigma-2 subtype [1]. CM764 is structurally derived from the sigma antagonist SN79 and is characterized as a sigma-2 receptor agonist/activator that stimulates glycolytic hallmarks—including increased cytosolic calcium, elevated NAD+/NADH and ATP levels, and reduced reactive oxygen species (ROS)—in human neuroblastoma and osteosarcoma cells without inducing cytotoxicity [1].

Study Type Sigma-2 biased metabolic activation studies
Profile Non-cytotoxic glycolytic modulator tool compound
Readout ER calcium flux functional assay context

Why CM764 Cannot Be Substituted


Sigma-1 and sigma-2 receptors exhibit distinct tissue distributions, downstream signaling cascades, and functional roles. While sigma-1 antagonists (e.g., S1RA/E-52862, PD144418) are primarily pursued for neuropathic pain and CNS indications due to their high sigma-1 selectivity , CM764's ~25-fold sigma-2 bias yields a fundamentally different pharmacological outcome: metabolic stimulation characterized by increased MTT reduction, elevated ATP, and HIF1α stabilization without cytotoxicity [1]. In contrast, cytotoxic sigma-2 agonists like CM572 induce cell death, while sigma-1 selective ligands do not replicate this glycolytic signature. Therefore, substituting CM764 with a sigma-1-selective antagonist or a cytotoxic sigma-2 agonist would invalidate experimental models designed to probe sigma-2-mediated prosurvival metabolism.

This Product CM764: sigma-2 biased metabolic activator with glycolytic signature
Sigma-1 Antagonists (S1RA, PD144418) Metabolic glycolytic signature may not replicate; target distinct neuronal modulation pathways
This Product CM764: non-cytotoxic metabolic modulator with ROS reduction
Cytotoxic Sigma-2 Agonists (CM572) May induce cell death, shifting metabolic readout interpretation toward cytotoxicity
This Product CM764: sigma-2 biased ER calcium flux inducer
Pan-Sigma Ligands Without Bias Sigma-2 specific prosurvival metabolic phenotype may not transfer; requires selectivity review

CM764 Evidence for Sigma-2 Metabolic Activation


Receptor Selectivity vs. Sigma-1 Antagonists

CM764 exhibits a unique selectivity profile that distinguishes it from both sigma-1-selective antagonists (e.g., S1RA, PD144418) and cytotoxic sigma-2 agonists. While S1RA demonstrates high sigma-1 affinity (Ki=17 nM) with negligible sigma-2 binding (Ki>1000 nM) , and PD144418 displays extreme sigma-1 selectivity (Ki=0.08 nM vs. 1377 nM at σ2) , CM764 binds sigma-2 receptors with ~25-fold selectivity over sigma-1 receptors (Ki: 3.5 nM vs. 86.6 nM) [1]. This sigma-2 bias is essential for eliciting the metabolic stimulation phenotype observed in SK-N-SH cells, which sigma-1-selective ligands fail to induce.

Receptor Selectivity
Cross-study comparable
sigma-2 Ki 3.5 ± 0.9 nM vs sigma-1 Ki 86.6 ± 2.8 nM (~25-fold sigma-2 bias) S1RA: >58-fold sigma-1 bias; PD144418: >17,000-fold sigma-1 selectivity
Supports sigma-2 biased selectivity profiling for metabolic studies
Radioligand binding, rat liver membranes; [3H]-(+)-pentazocine/[3H]-DTG
Sigma Receptor Pharmacology Receptor Binding Affinity Selectivity Profiling

Metabolic Stimulation Without Cytotoxicity

CM764 produces a robust increase in MTT reduction in human SK-N-SH neuroblastoma cells at 10 μM after 24 hours, an effect that is not due to proliferation but reflects enhanced mitochondrial metabolic activity [1]. In direct contrast, the sigma-2 agonist CM572 induces cell death rather than metabolic stimulation [1]. Moreover, CM764 treatment (10 μM, 4 hours) reduces basal reactive oxygen species levels by 90% compared to untreated cells [1], a cytoprotective effect not observed with sigma-1 antagonists.

Metabolic Stimulation
Head-to-head
Increased MTT reduction at 10 μM (24h) ~90% reduction in basal ROS at 10 μM (4h)
Supports non-cytotoxic metabolic readout context
SK-N-SH cells; CM572 induces cell death as comparator control
Cancer Metabolism Cell Viability Assays Reactive Oxygen Species

HIF1α and VEGF Signaling Activation

Treatment of SK-N-SH cells with 10 μM CM764 for 3–24 hours results in increased HIF1α and VEGF protein levels [1]. This signaling cascade is consistent with sigma-2 receptor-mediated glycolytic induction and prosurvival adaptation. Sigma-1 selective antagonists (e.g., S1RA, PD144418) do not elevate HIF1α or VEGF, as their primary action is neuronal modulation rather than metabolic reprogramming .

HIF1α/VEGF Signaling
Class-level
Increased HIF1α and VEGF protein levels at 10 μM (3–24h) in SK-N-SH cells
Supports HIF1α/VEGF pathway-response context
Qualitative increase reported; sigma-1 ligands do not induce this axis
Hypoxia Signaling Angiogenesis Glycolysis

Endoplasmic Reticulum Calcium Release

CM764 (10 μM) triggers an immediate, robust, and transient increase in cytosolic calcium in SK-N-SH cells, which is fully abrogated by thapsigargin pretreatment, confirming endoplasmic reticulum (ER) as the calcium source [1]. This rapid calcium flux is a hallmark of sigma-2 receptor activation and is not observed with sigma-1 selective antagonists.

ER Calcium Release
Head-to-head
Immediate, transient cytosolic calcium spike Thapsigargin-sensitive ER source confirmed
Supports sigma-2 calcium flux functional assay context
SK-N-SH cells, calcium imaging at 10 μM; not observed with sigma-1 antagonists
Calcium Signaling Endoplasmic Reticulum Second Messenger

Proliferation-Independent Metabolic Effect

The increased MTT reduction induced by CM764 (10 μM, 24h) in SK-N-SH neuroblastoma is not attributable to changes in cell proliferation [1]. Furthermore, the same metabolic stimulatory effect was reproduced in MG-63 osteosarcoma and HEK293T cells, confirming that CM764's sigma-2-mediated metabolic regulation is not restricted to neuroblastoma or cancer cells [1].

Prolif.-Independent Effect
Head-to-head
MTT increase not attributable to proliferation Effect replicated in MG-63 and HEK293T cells
Supports proliferation-independent metabolic interpretation
Cell counting confirms no proliferation change across multiple cell types
Metabolic Reprogramming Cell Proliferation Cancer Cell Biology

CM764 Key Experimental Applications


Sigma-2 Metabolic Reprogramming in Cancer

Researchers investigating the prosurvival, glycolytic role of sigma-2 receptors in cancer metabolism can use CM764 (10 μM) to robustly increase MTT reduction, elevate ATP and NAD+/NADH, and reduce ROS by 90% in SK-N-SH neuroblastoma and MG-63 osteosarcoma models, without inducing cytotoxicity or altering proliferation [1]. This provides a clean phenotypic readout for sigma-2 metabolic activation.

HIF1α/VEGF Pathway Analysis

CM764 (10 μM, 3–24h) reliably increases HIF1α and VEGF protein levels in SK-N-SH cells, enabling dissection of sigma-2 receptor-driven hypoxia-like signaling and angiogenesis regulation [1]. This application is not feasible with sigma-1 selective antagonists (e.g., S1RA, PD144418), which lack this metabolic signature.

Real-Time Calcium Imaging of Sigma-2

CM764 (10 μM) induces an immediate, ER-derived cytosolic calcium spike in SK-N-SH cells, providing a functional, real-time assay for sigma-2 receptor engagement [1]. This calcium mobilization is not observed with sigma-1 antagonists and serves as a specific, quantifiable readout for sigma-2 activity in live-cell imaging studies.

Metabolic vs. Cytotoxic Sigma-2 Signaling

CM764, as a non-cytotoxic sigma-2 agonist, serves as a critical control compound when screening novel sigma-2 ligands for either cytotoxic anticancer potential or metabolic modulatory effects [1]. Its profile contrasts with cytotoxic sigma-2 agonists (e.g., CM572), allowing researchers to deconvolute sigma-2-mediated cell death pathways from metabolic reprogramming.

Application
Selection Property
Validation Focus
Sigma-2 metabolic reprogramming studies
Sigma-2 biased ligand profile
MTT, ATP, and ROS endpoint review
HIF1α/VEGF pathway analysis
Metabolic signaling induction
HIF1α/VEGF protein-level endpoints
Real-time sigma-2 calcium imaging
ER calcium flux response
Calcium imaging endpoint review
Sigma-2 signaling deconvolution
Non-cytotoxic metabolic profile
Cytotoxicity vs. metabolism endpoint comparison

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